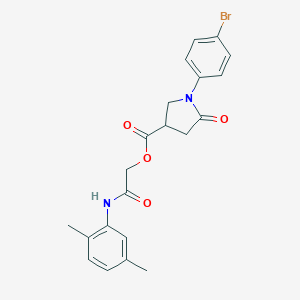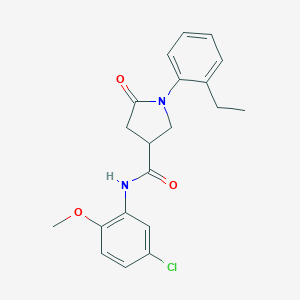
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBOB and is a derivative of the opioid receptor antagonist naltrexone. DBOB has been studied for its potential use as an anti-addictive agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
Mechanism of Action
DBOB is a competitive antagonist of the mu-opioid receptor, which is the primary receptor responsible for the effects of opioids. DBOB binds to the mu-opioid receptor and prevents opioids from binding to the receptor. This prevents the activation of the receptor, which in turn reduces the rewarding effects of opioids.
Biochemical and Physiological Effects:
DBOB has been shown to reduce the rewarding effects of opioids in animal models. It has also been shown to reduce the self-administration of opioids in rats. DBOB has been studied for its potential use in treating alcohol addiction, and it has been shown to reduce alcohol consumption in rats.
Advantages and Limitations for Lab Experiments
The advantages of using DBOB in lab experiments include its high potency and selectivity for the mu-opioid receptor. However, the limitations of using DBOB in lab experiments include its potential toxicity and the need for caution when handling the compound.
Future Directions
For research on DBOB include studying its potential use in treating other types of addiction, such as cocaine and nicotine addiction. Additionally, further research is needed to determine the safety and efficacy of DBOB in humans.
Synthesis Methods
The synthesis of DBOB involves the reaction of 2-(2,5-Dimethylanilino)-2-oxoethyl chloride with 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid in the presence of a base. The reaction yields DBOB as a white powder with a melting point of 230-232°C.
Scientific Research Applications
DBOB has been studied for its potential use as an anti-addictive agent. It is believed that DBOB can block the effects of opioids, such as morphine and heroin, by binding to the opioid receptors in the brain. This binding prevents the opioids from activating the receptors, which in turn reduces the rewarding effects of these drugs. DBOB has also been studied for its potential use in treating alcohol addiction.
properties
Molecular Formula |
C21H21BrN2O4 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21BrN2O4/c1-13-3-4-14(2)18(9-13)23-19(25)12-28-21(27)15-10-20(26)24(11-15)17-7-5-16(22)6-8-17/h3-9,15H,10-12H2,1-2H3,(H,23,25) |
InChI Key |
POIQZILOGSTIRI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)









![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)